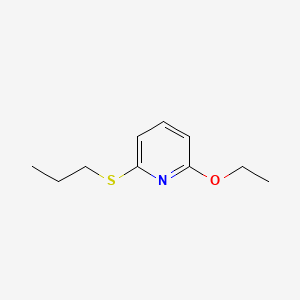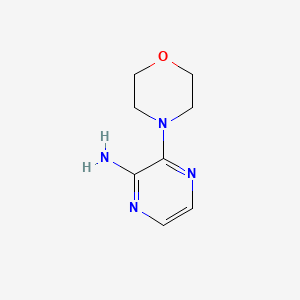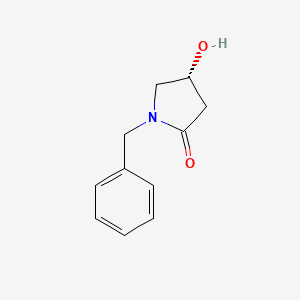
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone, also known as (R)-BHP, is a chiral pyrrolidinone derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound possesses a unique structure that makes it a valuable precursor for the synthesis of various biologically active compounds.
Mechanism Of Action
The exact mechanism of action of (R)-BHP is not well understood. However, studies have suggested that the compound may interact with various cellular targets, including enzymes and receptors, to elicit its biological effects. (R)-BHP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical And Physiological Effects
Studies have demonstrated that (R)-BHP possesses various biochemical and physiological effects. The compound has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent. (R)-BHP has also been shown to modulate the immune system, which may be beneficial in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
(R)-BHP has several advantages for lab experiments. The compound is readily available in large quantities, making it easy to obtain for research purposes. (R)-BHP is also relatively stable, which allows for easy handling and storage. However, (R)-BHP has some limitations for lab experiments. The compound is relatively expensive, which may limit its use in certain research applications. Additionally, (R)-BHP is not very soluble in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (R)-BHP. One area of interest is the development of new synthetic routes for the compound. Researchers are also investigating the potential of (R)-BHP as a chiral ligand in asymmetric synthesis. Additionally, studies are ongoing to investigate the potential of (R)-BHP as a therapeutic agent for various diseases, including cancer and autoimmune diseases.
Conclusion:
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone is a chiral pyrrolidinone derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound possesses a unique structure that makes it a valuable precursor for the synthesis of various biologically active compounds. (R)-BHP has been extensively studied for its potential applications in medicinal chemistry, and research is ongoing to investigate its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of (R)-BHP and to develop new synthetic routes for the compound.
Synthesis Methods
(R)-BHP can be synthesized through the asymmetric hydrogenation of 1-benzyl-2-pyrrolidinone using a chiral rhodium catalyst. The reaction takes place under mild conditions and results in the formation of (R)-BHP with high enantiomeric purity. The synthesis method has been optimized to produce (R)-BHP in large quantities, making it readily available for research purposes.
Scientific Research Applications
(R)-BHP has been extensively studied for its potential applications in medicinal chemistry. The compound has been used as a building block for the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents. (R)-BHP has also been investigated for its potential as a chiral ligand in asymmetric synthesis.
properties
IUPAC Name |
(4R)-1-benzyl-4-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWUYQBXWYIJM-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-[1,2]Oxazolo[4,5-F]isoindole](/img/structure/B568361.png)
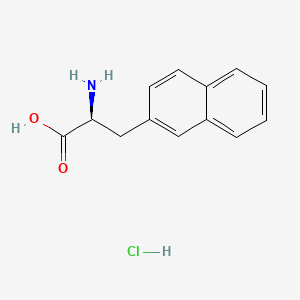
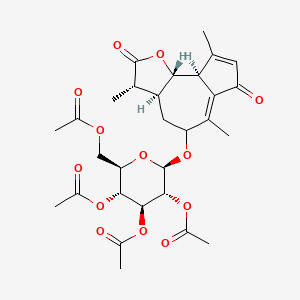

![Disodium;[5-[[5-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-ethyl-4-methyl-2-oxido-6-oxopyridin-3-yl]methanesulfonate](/img/structure/B568367.png)
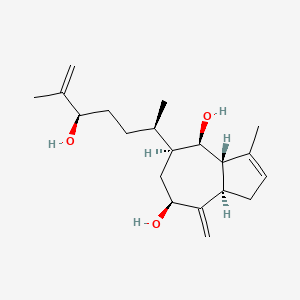
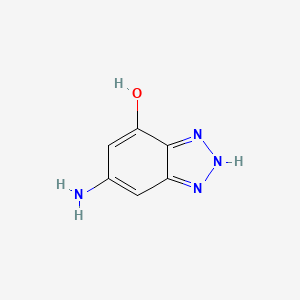
![O-Methyl [2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl]phosphonothioate](/img/structure/B568380.png)
